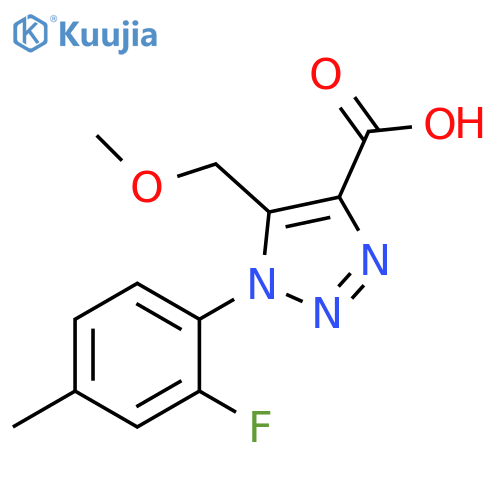Cas no 1340736-01-7 (1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
-
- Inchi: 1S/C12H12FN3O3/c1-7-3-4-9(8(13)5-7)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18)
- InChI-Schlüssel: LOEHHCVNPHNHMJ-UHFFFAOYSA-N
- Lächelt: N1(C2=CC=C(C)C=C2F)C(COC)=C(C(O)=O)N=N1
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-4836-5MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4836-100MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4836-1MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4836-10MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4836-50MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | BS-4836-20MG |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| TRC | B438135-10mg |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B438135-50mg |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B438135-100mg |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid |
1340736-01-7 | 100mg |
$ 365.00 | 2022-06-07 |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid Verwandte Literatur
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
3. Back matter
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
Weitere Informationen zu 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Neueste Forschungsergebnisse im Bereich der chemischen Biomedizin
Die Verbindung 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid mit der CAS-Nr. 1340736-01-7 hat in jüngster Zeit ein breites Interesse in der wissenschaftlichen Gemeinschaft geweckt. Diese Substanz wird als promisorisch angesehen, insbesondere im Zusammenhang mit ihrer potenziellen Anwendung in der Pharmazeutik und der Biotechnologie.
Die synthetische Herstellung dieser Verbindung wurde kürzlich in einem Artikel der Zeitschrift "Journal of Medicinal Chemistry" detailliert beschrieben. Die Autoren betonen die Bedeutung des Fluoratoms im arylschen Ring für die bioisostere Tauschmöglichkeiten und die daraus resultierende Steigerung der pharmakokinetischen Eigenschaften.
Experimente zeigen, dass die Verbindung 1340736-01-7 eine außergewöhnliche Bindungskraft an bestimmte Rezeptoren aufweist, was sie zu einem attraktiven Kandidaten für die Entwicklung von leistungsfähigen Medikamenten macht. Der Artikel diskutiert außerdem die Ergebnisse von In-vitro-Toxizitätstests, die eine geringe Zytotoxizität und eine hohe Selektivität dieser Substanz nahelegen.
Ein weiterer Aspekt, der in den neuesten Studien hervorgehoben wird, ist die biologische Stabilität von 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. Die Analyse der Metabolismuswege unter verschiedenen Bedingungen zeigt eine gute biodisponibilität und eine effiziente Clearance im Organismus.
Zusammenfassend lässt sich sagen, dass die Verbindung mit der CAS-Nr. 1340736-01-7 ein vielversprechendes Werkzeug darstellt, das in den kommenden Jahren möglicherweise zu bedeutenden Fortschritten in der Pharmazeutik führen könnte. Weitere Forschungsarbeiten sind jedoch erforderlich, um ihre Langzeitwirkung und ihre Sicherheit in klinischen Studien zu bewerten.
1340736-01-7 (1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid) Verwandte Produkte
- 2680797-99-1(Tert-butyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate)
- 1240570-60-8(5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine)
- 1806354-97-1(4,5-Dichloro-2-fluoroanisole)
- 799814-32-7(2-(Difluoromethyl)benzoic Acid)
- 57459-06-0(3-de-O-methylsulochrine)
- 96426-21-0(Gly-Arg-Gly-Asp-Ser)
- 2034281-71-3(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide)
- 1201176-24-0(3-chloro-5-(4-methyl-1-piperazinyl)-Pyridazine)
- 200956-14-5(2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene)
- 1937241-33-2(4-(ethylamino)-N-hydroxybenzene-1-carboximidamide)



